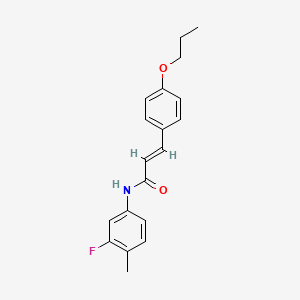

N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide, also known as FPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biological research. FPAA is a member of the acrylamide family, which is a class of compounds that exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Applications De Recherche Scientifique

Protein Interaction and Biochemical Applications

Acrylamides, including derivatives similar to N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide, have been studied for their ability to quench the fluorescence of tryptophan residues in proteins. This property is utilized in probing the degree of exposure of tryptophan residues, thus providing insights into protein conformational changes and interactions. The quenching reaction involves a physical contact between the quencher and an excited indole ring, offering a kinetic measure of the exposure of a residue within a protein. This technique has applications in monitoring protein conformational changes and inhibitor binding to enzymes (Eftink & Ghiron, 1976).

Nucleic Acid Applications

Acrylamide derivatives have also been employed in detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels through a method known as fluorography or scintillation autography. This method enhances the sensitivity of detecting radioactivity in polyacrylamide gels, making it significantly more effective than conventional autoradiography for certain isotopes (Bonner & Laskey, 1974).

Applications in Materials Science

Acrylamide derivatives have shown promise in the field of materials science, particularly in the synthesis of polymers with specific functionalities. For example, fluoroalkylated end-capped acrylamide oligomers have been found to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, facilitating their transfer from aqueous solutions to organic media. This selective recognition and transfer capability opens up potential applications in the development of sensors and separation technologies (Sawada et al., 2000).

Corrosion Inhibition

Research into acrylamide derivatives has explored their potential as corrosion inhibitors for metals in acidic solutions. Studies have found that certain acrylamide derivatives effectively inhibit corrosion of copper in nitric acid solutions, demonstrating the versatility of these compounds beyond biological applications. These inhibitors function by forming a protective layer on the metal surface, thereby reducing the rate of corrosion (Abu-Rayyan et al., 2022).

Propriétés

IUPAC Name |

(E)-N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c1-3-12-23-17-9-5-15(6-10-17)7-11-19(22)21-16-8-4-14(2)18(20)13-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGYOWUHCFNIJJ-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2834144.png)

![6-(Quinolin-8-ylmethyl)-6-azaspiro[3.4]octane-5,7-dione](/img/structure/B2834146.png)

![5-[(4-methylphenoxy)methyl]-N-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2834151.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2834155.png)